molecular formula C20H21NO4 B6261878 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid CAS No. 172965-67-2

3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid

Cat. No.: B6261878
CAS No.: 172965-67-2
M. Wt: 339.4
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Description

3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is an alanine derivative. It is a compound of interest in various scientific fields due to its unique structure and properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is unique due to its specific structure, which includes an ethyl group and a fluorenylmethoxycarbonyl (Fmoc) group. This combination provides distinct properties that are valuable in peptide synthesis and other scientific applications .

Properties

CAS No.

172965-67-2

Molecular Formula

C20H21NO4

Molecular Weight

339.4

Purity

90

Origin of Product

United States

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